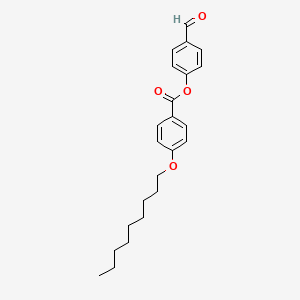
15-Methyl-1-oxacyclohexadecane-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C15H26O3. It is also known by other names such as 12-ketopentadecanolide and 12-oxo-15-pentadecanolide . This compound is part of the larger family of oxacyclohexadecanes, which are characterized by a 16-membered ring containing an oxygen atom and two ketone groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of long-chain hydroxy acids or esters. One common method is the lactonization of 15-hydroxy-1-pentadecanone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
15-Methyl-1-oxacyclohexadecane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
15-Methyl-1-oxacyclohexadecane-2,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 15-Methyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
12-Ketopentadecanolide: Another member of the oxacyclohexadecane family with similar structural features.
12-Oxo-15-pentadecanolide: A closely related compound with comparable chemical properties.
Uniqueness
15-Methyl-1-oxacyclohexadecane-2,13-dione is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules.
Propiedades
Número CAS |
57785-40-7 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
15-methyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C16H28O3/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)19-13-14/h14H,2-13H2,1H3 |
Clave InChI |
OMEHFLCQTFHGJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CCCCCCCCCCC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


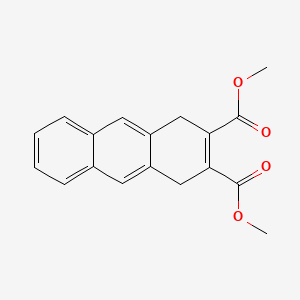
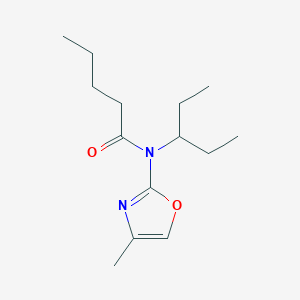
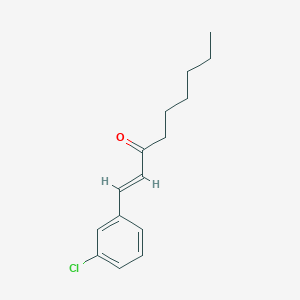

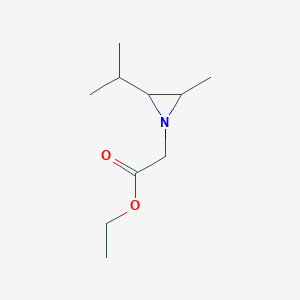

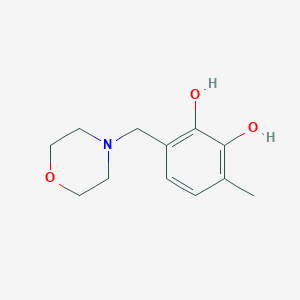
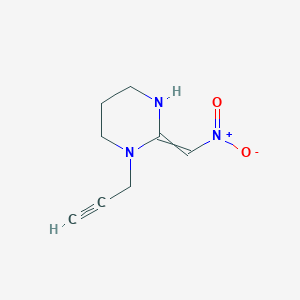
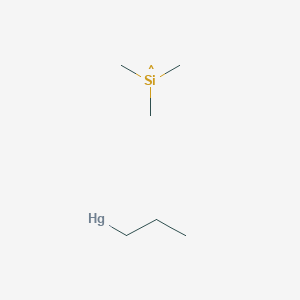
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

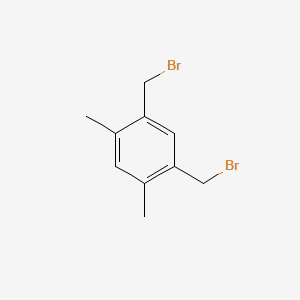
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
